molecular formula C14H12N4O3 B11071087 (5-Amino-3-furan-2-yl-[1,2,4]triazol-1-yl)-(4-methoxy-phenyl)-methanone

(5-Amino-3-furan-2-yl-[1,2,4]triazol-1-yl)-(4-methoxy-phenyl)-methanone

Cat. No.: B11071087
M. Wt: 284.27 g/mol
InChI Key: VLVDOLXNKMIANU-UHFFFAOYSA-N
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Description

5-AMINO-3-(2-FURYL)-1H-1,2,4-TRIAZOL-1-YLMETHANONE is a heterocyclic compound that contains a triazole ring fused with a furan ring and a methoxyphenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-AMINO-3-(2-FURYL)-1H-1,2,4-TRIAZOL-1-YLMETHANONE typically involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis routes that are optimized for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality and scalability .

Chemical Reactions Analysis

Types of Reactions

5-AMINO-3-(2-FURYL)-1H-1,2,4-TRIAZOL-1-YLMETHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

5-AMINO-3-(2-FURYL)-1H-1,2,4-TRIAZOL-1-YLMETHANONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-AMINO-3-(2-FURYL)-1H-1,2,4-TRIAZOL-1-YLMETHANONE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interfere with DNA replication in cancer cells, thereby inhibiting their growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-AMINO-3-(2-FURYL)-1H-1,2,4-TRIAZOL-1-YLMETHANONE apart is its unique combination of a triazole ring, furan ring, and methoxyphenyl group, which imparts distinct chemical and biological properties. This combination allows for versatile modifications and the potential for a wide range of applications in different fields .

Properties

Molecular Formula

C14H12N4O3

Molecular Weight

284.27 g/mol

IUPAC Name

[5-amino-3-(furan-2-yl)-1,2,4-triazol-1-yl]-(4-methoxyphenyl)methanone

InChI

InChI=1S/C14H12N4O3/c1-20-10-6-4-9(5-7-10)13(19)18-14(15)16-12(17-18)11-3-2-8-21-11/h2-8H,1H3,(H2,15,16,17)

InChI Key

VLVDOLXNKMIANU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2C(=NC(=N2)C3=CC=CO3)N

Origin of Product

United States

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